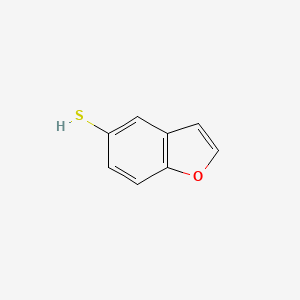

5-Benzofuranthiol

Description

5-Benzofuranthiol (C$8$H$6$OS) is a sulfur-containing benzofuran derivative characterized by a thiol (-SH) group substituted at the 5-position of the benzofuran core. Benzofuran derivatives are heterocyclic compounds featuring a fused benzene and furan ring system. The substitution of a thiol group at the 5-position introduces unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. Its reactivity is influenced by the electron-rich benzofuran ring and the nucleophilic thiol group, enabling applications in cross-coupling reactions and biomolecule functionalization .

Properties

IUPAC Name |

1-benzofuran-5-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFDCKWSHHGOQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591282 | |

| Record name | 1-Benzofuran-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90590-07-1 | |

| Record name | 1-Benzofuran-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofuranthiol typically involves the introduction of a thiol group to the benzofuran ring. One common method is the nucleophilic substitution reaction where a halogenated benzofuran reacts with a thiol reagent under basic conditions. For example, 5-chlorobenzofuran can be reacted with sodium hydrosulfide (NaSH) in the presence of a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzofuranthiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzofuran ring.

Addition: The thiol group can add to double bonds or other reactive sites in organic molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Addition: Thiol groups can react with alkenes or alkynes in the presence of catalysts like palladium or platinum.

Major Products Formed

Disulfides: Formed by the oxidation of the thiol group.

Sulfonic Acids: Formed by further oxidation of the thiol group.

Substituted Benzofurans: Formed by nucleophilic substitution reactions.

Scientific Research Applications

5-Benzofuranthiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Benzofuranthiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making this compound a candidate for drug development.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Benzofuran Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Solubility (Polarity) | Applications |

|---|---|---|---|---|---|

| This compound | Not Provided | C$8$H$6$OS | Thiol (-SH) | Moderate (Polar) | Organic synthesis |

| 5-Hydroxybenzofuran-2-carboxylic acid | 56172-36-2 | C$9$H$6$O$_4$ | -OH, -COOH | High (Polar) | Medicinal chemistry |

| 5-Methoxybenzofuran-2-carboxylic acid | 10242-08-7 | C${10}$H$8$O$_4$ | -OCH$_3$, -COOH | Moderate | Agrochemicals |

| 5-Fluoro-1-benzothiophene-2-carboxylic acid | Not Provided | C$9$H$5$FO$_2$S | -F, -COOH | Low (Lipophilic) | Kinase inhibitors |

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Key Reactions |

|---|---|---|

| -SH | Moderate EW* | Oxidative coupling, alkylation |

| -OH | Strong ED** | Etherification, hydrogen bonding |

| -OCH$_3$ | Strong ED | Electrophilic substitution |

| -COOH | Strong EW | Esterification, amidation |

EW = Electron-Withdrawing; *ED = Electron-Donating

Research Findings

- Synthetic Utility : this compound’s thiol group facilitates nucleophilic aromatic substitution, enabling access to sulfides and disulfides .

- Biological Relevance : Benzofuran-thiol hybrids exhibit enhanced bioavailability compared to hydroxyl analogs, as seen in HDAC inhibitor studies .

- Thermal Stability : Methoxy and thiol derivatives show superior thermal stability over hydroxylated analogs, critical for material science applications .

Biological Activity

5-Benzofuranthiol, a compound characterized by its benzofuran structure with a thiol group, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is structurally defined by the presence of a benzofuran moiety linked to a thiol group (-SH). This unique structure imparts specific reactivity and biological activity, distinguishing it from other benzofuran derivatives.

The biological activity of this compound primarily stems from its thiol group, which allows it to form covalent bonds with various proteins and enzymes. This interaction can inhibit enzymatic functions and disrupt cellular pathways, making it a candidate for therapeutic applications in cancer treatment and antimicrobial therapies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from benzofuran scaffolds have shown significant cytotoxic effects against various cancer cell lines, including lung cancer (A549), ovarian cancer, and colon cancer. The IC50 values for these compounds often fall below those of established chemotherapeutics like crizotinib .

- Case Study : A study on benzofuran–triazole derivatives revealed that one compound exhibited an IC50 of 6.3 μM against A549 cells, demonstrating superior potency compared to standard drugs .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of benzofuran exhibit significant activity against various pathogens, including Mycobacterium tuberculosis and fungal strains such as Candida and Aspergillus species. The minimum inhibitory concentrations (MIC) for some derivatives ranged between 0.78 μg/mL to 3.12 μg/mL .

- Data Table: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-Benzofurylpurine | M. tuberculosis H37Rv | <0.60 | |

| Benzofuran-5-ols | Candida species | 1.56 - 3.12 | |

| Benzofuran derivatives | Aspergillus species | 0.78 - 6.25 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Studies have shown that the introduction of various substituents can enhance or diminish its efficacy:

Q & A

Q. What are the established synthesis routes and characterization protocols for 5-Benzofuranthiol?

- Methodological Answer : The synthesis of this compound typically involves functionalization of benzofuran precursors via thiolation reactions. For example, nucleophilic substitution using thiourea or Lawesson’s reagent can introduce the thiol group. Characterization requires multi-modal analysis:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.

- HPLC (≥97% purity threshold) to quantify impurities .

- Melting point analysis (e.g., mp 189–190°C for analogs like 1-Benzofuran-5-carboxylic acid) to validate crystallinity .

Experimental details must be documented rigorously to ensure reproducibility, per academic standards for synthetic chemistry .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Use GC-MS or HPLC-UV for quantitative analysis, with calibration curves validated against certified reference materials. For trace detection in biological samples, LC-MS/MS offers higher sensitivity. Ensure methods comply with ICH guidelines for precision (RSD <2%) and accuracy (recovery 95–105%) .

Q. How does this compound’s stability vary under different experimental conditions?

- Methodological Answer : Stability studies should assess:

- Thermal degradation : Conduct accelerated aging at 40°C/75% RH over 4 weeks, monitoring via HPLC .

- Photostability : Expose to UV light (ICH Q1B) and track degradation products .

Store samples at 0–6°C in amber vials to minimize thiol oxidation, as recommended for benzofuran derivatives .

Q. What are best practices for handling and storing this compound to maintain integrity?

- Methodological Answer :

- Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation.

- Store under refrigeration (0–6°C) with desiccants to limit moisture uptake.

- Avoid prolonged exposure to light; use amber glassware for solutions .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate this compound’s pharmacological activity?

- Methodological Answer :

- Receptor binding assays : Screen against serotonin (5-HT) receptors using radioligand displacement (e.g., [³H]-LSD for 5-HT₂A affinity).

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells, normalizing to positive controls like doxorubicin .

- Address data contradictions (e.g., conflicting EC₅₀ values) by cross-validating with orthogonal assays (e.g., calcium flux vs. cAMP measurement) .

Q. What computational strategies are effective for studying this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) to predict binding poses at target sites like monoamine transporters.

- Use QSAR models (DRAGON descriptors) to correlate electronic properties (logP, H-bond donors) with activity.

- Validate predictions with synthetic analogs, excluding structurally divergent derivatives (e.g., 6-APDB) to isolate key functional groups .

Q. How can researchers identify and characterize metabolites of this compound in vivo?

- Methodological Answer :

- Administer this compound to rodent models and collect plasma/urine.

- Use LC-HRMS (Q-TOF) for untargeted metabolomics, applying mass defect filtering (±50 mDa) to detect phase I/II metabolites.

- Confirm structures via MS/MS fragmentation and compare to synthetic standards .

Q. How should conflicting data on this compound’s mechanism of action be resolved?

- Methodological Answer :

- Conduct systematic reviews to aggregate findings across studies, assessing bias via tools like ROBIS.

- Replicate key experiments under standardized conditions (e.g., pH, temperature) to isolate variables.

- Use meta-analysis (e.g., random-effects models) to quantify heterogeneity and identify consensus mechanisms .

Q. What advanced synthetic strategies enable regioselective functionalization of this compound?

- Methodological Answer :

- Directed ortho-metalation : Use LiTMP to deprotonate the benzofuran ring, followed by electrophilic quenching for site-specific modification.

- Pd-catalyzed C–H activation : Employ directing groups (e.g., pyridine) to achieve arylation at the 4-position .

- Monitor reaction progress with in situ IR spectroscopy to optimize yields and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.